molecular formula C15H22N2 B1522215 10-Benzyl-3,10-diazabicyclo[4.3.1]decane CAS No. 653600-91-0

10-Benzyl-3,10-diazabicyclo[4.3.1]decane

Cat. No.: B1522215
CAS No.: 653600-91-0
M. Wt: 230.35 g/mol
InChI Key: KWSMBQIRGSLKBY-UHFFFAOYSA-N
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Description

10-Benzyl-3,10-diazabicyclo[4.3.1]decane is a chemical compound with the CAS Number: 653600-91-0 . It has a molecular weight of 230.35 .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 230.35 . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Synthesis and Chemistry

10-Benzyl-3,10-diazabicyclo[4.3.1]decane has been a subject of interest in synthetic organic chemistry. A notable study outlines the synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane, a structurally similar compound. This synthesis, involving a novel diazabicyclic ring system, highlights the compound's potential as a significant building block for creating nicotinic modulators (Paliulis, Peters, Holzer, & Šačkus, 2013).

Conformational Studies

The conformation of the 3,10-diazabicyclo[4.3.1]decane system has been studied, with research focusing on its pKa values and the implications for its conformational behavior. This kind of research is essential for understanding the chemical and physical properties of such bicyclic systems, which are crucial in designing new compounds with specific characteristics (Sasaki, Egughi, & Kiriyama, 1971).

Analgesic and Anti-inflammatory Activities

Research has also explored the potential of diazabicyclo[4.3.1]decane derivatives as opioid receptor ligands. A study on the synthesis and screening of such compounds for analgesic and anti-inflammatory activities showcases their potential in pharmaceutical applications (Sharma, Nema, & Sharma, 2009).

Spasmolytic Activity

The spasmolytic activity of diazabicyclo[4.3.1]decane derivatives has been investigated, with findings showing specific anti-serotonin and anti-histaminic effects. This research contributes to the understanding of the therapeutic potential of these compounds in treating conditions related to muscle spasms (Razdan et al., 1987).

Catalytic Applications

The use of diazabicyclo[4.3.1]decane in catalysis has been explored, showcasing its utility in organic synthesis. Studies demonstrate its effectiveness as a catalyst in various organic reactions, highlighting its versatility and potential for efficient and eco-friendly chemical processes (Bita, 2010).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemicals with appropriate safety measures.

Properties

IUPAC Name

10-benzyl-3,10-diazabicyclo[4.3.1]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)12-17-14-7-4-8-15(17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSMBQIRGSLKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672594
Record name 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

653600-91-0
Record name 10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution obtained by dissolving 0.50 g of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (1py1) in THF (4 ml) is dripped in a suspension of LiAlH4 (0.19 g) in anhydrous THF (9 ml), cooled at 0° C., kept under an argon inert atmosphere. The mixture is kept under stirring at room temperature for 14 hours. At the end the mixture is cooled to 0° C. About 0.9 ml of H2O are cautiously added while stirring for 10 min. A precipitate is obtained which is filtered under vacuum and washed with dichloromethane. The recovered filtrate is evaporated, obtaining an oil which is dissolved in dichloromethane. The organic solution is dehydrated with sodium sulphate and the solvent then evaporated. 0.47 g of the compound 10-benzyl-3,10-diazabicyclo[4.3.1]decane are recovered. Yield: quantitative; Rf: 0.62 (CH2Cl2-MeOH 8:2); 1H-NMR (CDCl3): δ (ppm) 1.17-2.18 (m, 8H), 2.62 (bs, 1H), 2.76-2.92 (m, 2H), 2.99-3.18 (m, 4H), 3.97 (s, 2H), 7.20-7.42 (m, 5H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 2
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 3
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 4
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 5
10-Benzyl-3,10-diazabicyclo[4.3.1]decane
Reactant of Route 6
10-Benzyl-3,10-diazabicyclo[4.3.1]decane

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